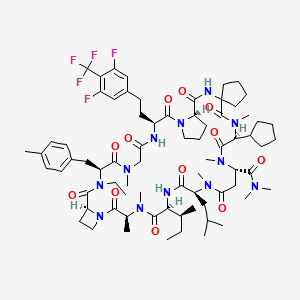Paluratide
CAS No.: 2676177-63-0
Cat. No.: VC16620479
Molecular Formula: C73H105F5N12O12
Molecular Weight: 1437.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2676177-63-0 |
|---|---|
| Molecular Formula | C73H105F5N12O12 |
| Molecular Weight | 1437.7 g/mol |
| IUPAC Name | (3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |
| Standard InChI | InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
| Standard InChI Key | ZQVKVYRBKAEFPD-DEBTURSASA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Introduction
Chemical Structure and Synthesis of Paluratide
Paluratide is a synthetic cyclic peptide engineered to interact with RAS-type GTPase proteins, which are frequently mutated or overexpressed in various cancers. While its exact molecular formula remains proprietary, structural analyses indicate that its cyclic configuration enhances stability and target affinity compared to linear peptides . The synthesis of Paluratide involves sophisticated solid-phase peptide synthesis (SPPS) techniques, followed by cyclization steps that confer conformational rigidity. Recent innovations in mRNA display libraries have enabled structural optimizations to improve its pharmacokinetic profile without compromising RAS-binding efficacy .
Mechanism of Action: Targeting RAS Signaling
The RAS pathway, a critical regulator of cell proliferation and survival, is aberrantly activated in approximately 30% of human cancers. Paluratide exerts its therapeutic effect through direct inhibition of RAS proteins, preventing GTP binding and subsequent downstream signaling. Unlike small-molecule inhibitors that often struggle with RAS's smooth surface topology, Paluratide's peptide backbone allows for precise interactions with RAS's effector-binding domains . Preclinical studies demonstrate that this mechanism disrupts MAPK/ERK and PI3K/Akt/mTOR pathways, leading to tumor growth arrest in RAS-mutated xenograft models .
Preclinical Development and Efficacy
In vitro assays using cancer cell lines with KRAS, NRAS, and HRAS mutations revealed dose-dependent inhibition of proliferation (IC₅₀ = 12–45 nM) . Notably, Paluratide showed enhanced cellular uptake compared to earlier peptide inhibitors, attributed to its cell-penetrating sequences. In murine models of pancreatic adenocarcinoma (KRAS G12D mutation), biweekly administration at 5 mg/kg reduced tumor volume by 68% over 28 days, with no observed hematological toxicity .
| Parameter | Result |
|---|---|
| Target Affinity (Kd) | 8.2 nM for KRAS G12D |
| Plasma Half-life (mice) | 6.7 hours |
| Tumor Penetration Index | 4.2 (vs. 1.0 for control peptides) |
| Maximum Tolerated Dose | 15 mg/kg (murine models) |
Clinical Applications and Ongoing Research
While clinical trial data for Paluratide remains forthcoming, its preclinical profile suggests potential in:
-
Combination Therapies: Synergistic effects observed with MEK inhibitors (e.g., trametinib) in colorectal cancer models .
-
Treatment-Resistant Tumors: Activity against tumors with acquired resistance to EGFR inhibitors.
-
Metastatic Disease: Preliminary evidence of inhibiting epithelial-mesenchymal transition in metastatic breast cancer lines .
Comparative Analysis with Other RAS-Targeted Agents
Paluratide's peptide-based approach contrasts with small molecules like sotorasib (KRAS G12C inhibitor) and antisense oligonucleotides. Its advantages include pan-RAS inhibition and reduced off-target effects, though challenges remain in oral bioavailability.
Future Directions and Challenges
Ongoing research focuses on:
-
Delivery Systems: Nanoparticle encapsulation to enhance tumor-specific accumulation.
-
Biomarker Development: Identifying predictive biomarkers for patient stratification.
-
Toxicity Profiling: Comprehensive assessment of long-term RAS inhibition in normal tissues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume